![molecular formula C14H16N2O5S B4393362 N-[5-(furan-2-ylmethylsulfamoyl)-2-methoxyphenyl]acetamide](/img/structure/B4393362.png)
N-[5-(furan-2-ylmethylsulfamoyl)-2-methoxyphenyl]acetamide
Overview
Description
N-[5-(furan-2-ylmethylsulfamoyl)-2-methoxyphenyl]acetamide is a chemical compound that features a sulfonamide group, a furan ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(furan-2-ylmethylsulfamoyl)-2-methoxyphenyl]acetamide typically involves the reaction of 2-methoxy-5-nitrobenzenesulfonyl chloride with 2-furylmethylamine under basic conditions. The nitro group is then reduced to an amine, followed by acetylation to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and catalysts like palladium on carbon for the reduction step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[5-(furan-2-ylmethylsulfamoyl)-2-methoxyphenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts like palladium on carbon or tin chloride are commonly employed.
Substitution: Reagents like sodium hydride or lithium diisopropylamide can facilitate substitution reactions.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted phenylacetamides.
Scientific Research Applications
N-[5-(furan-2-ylmethylsulfamoyl)-2-methoxyphenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[5-(furan-2-ylmethylsulfamoyl)-2-methoxyphenyl]acetamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes, inhibiting their activity. The furan ring and methoxyphenyl group contribute to the compound’s overall binding affinity and specificity. Pathways involved may include inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(5-{[(2-furylmethyl)(methyl)amino]sulfonyl}-2-methoxyphenyl)acetamide
- N-(5-{[(2-thienylmethyl)amino]sulfonyl}-2-methoxyphenyl)acetamide
- N-(5-{[(2-pyridylmethyl)amino]sulfonyl}-2-methoxyphenyl)acetamide
Uniqueness
N-[5-(furan-2-ylmethylsulfamoyl)-2-methoxyphenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[5-(furan-2-ylmethylsulfamoyl)-2-methoxyphenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5S/c1-10(17)16-13-8-12(5-6-14(13)20-2)22(18,19)15-9-11-4-3-7-21-11/h3-8,15H,9H2,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVHJKWDBYCQIHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CO2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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